3,5-Dichloro-4-fluorobenzyl bromide

Agrochemical Synthesis Pesticide Intermediate SAR Differentiation

3,5-Dichloro-4-fluorobenzyl bromide (CAS 1803725-04-3), also designated as 5-(Bromomethyl)-1,3-dichloro-2-fluorobenzene, is a polyhalogenated benzyl bromide derivative with the molecular formula C7H4BrCl2F and a molecular weight of 257.91 g/mol. The compound features a benzylic bromomethyl group (-CH2Br) para to a fluorine substituent, with chlorine atoms occupying both meta positions.

Molecular Formula C7H4BrCl2F
Molecular Weight 257.91 g/mol
CAS No. 1803725-04-3
Cat. No. B3040260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-fluorobenzyl bromide
CAS1803725-04-3
Molecular FormulaC7H4BrCl2F
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)CBr
InChIInChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
InChIKeySIDNJQFJDBSHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-fluorobenzyl bromide (CAS 1803725-04-3): Core Physicochemical and Procurement Specifications


3,5-Dichloro-4-fluorobenzyl bromide (CAS 1803725-04-3), also designated as 5-(Bromomethyl)-1,3-dichloro-2-fluorobenzene, is a polyhalogenated benzyl bromide derivative with the molecular formula C7H4BrCl2F and a molecular weight of 257.91 g/mol . The compound features a benzylic bromomethyl group (-CH2Br) para to a fluorine substituent, with chlorine atoms occupying both meta positions. This 3,5-dichloro-4-fluoro substitution pattern confers a calculated LogP of 4.0274, reflecting significant lipophilicity relative to less halogenated benzyl bromide analogs . The compound is commercially available as a research intermediate with a typical catalog purity specification of 98% .

Why Generic Substitution of 3,5-Dichloro-4-fluorobenzyl bromide (CAS 1803725-04-3) Compromises Reaction Fidelity and Structural Precision


The 3,5-dichloro-4-fluoro substitution pattern is not interchangeable with other halogenated benzyl bromide regioisomers or with non-fluorinated analogs. The precise positioning of the electron-withdrawing para-fluorine and meta-chlorine substituents on the aromatic ring modulates both the electrophilicity of the benzylic carbon and the electronic properties of downstream coupled products [1]. Substituting this specific pattern with a 3,5-dichlorobenzyl bromide (CAS 7778-01-0), which lacks the para-fluorine, eliminates a critical pharmacophore element explicitly claimed in pesticidal patent literature where the 3,5-dichloro-4-fluoro-phenyl moiety is enumerated as a discrete, preferred R3 substituent distinct from the non-fluorinated 3,5-dichloro-phenyl option [1]. Similarly, replacing the benzylic bromide with the corresponding chloride would substantially reduce the reaction rate in nucleophilic substitution and cross-coupling applications due to the lower leaving-group propensity of chloride versus bromide [2]. These structural nuances dictate that generic substitution risks both synthetic failure and loss of intended biological activity in final target molecules.

Quantitative Evidence for Differentiated Procurement of 3,5-Dichloro-4-fluorobenzyl bromide (CAS 1803725-04-3) Relative to Analogs


Evidence 1: Explicit Inclusion as a Preferred Substituent in Pesticidal Compositions vs. Non-Fluorinated Analogs

In patent claims for pesticidal mixtures, the 3,5-dichloro-4-fluoro-phenyl moiety is explicitly enumerated as a distinct and preferred R3 substituent option for compounds of formula I, listed alongside but separate from the non-fluorinated 3,5-dichloro-phenyl option [1]. This explicit differentiation demonstrates that the para-fluorine is not a trivial substituent but a deliberate structural feature warranting separate claim status. The patent further specifies that R3 is selected from a defined set of halogenated phenyl groups: 3,5-dibromo-phenyl, 3,5-dichloro-phenyl, 3,4-dichloro-phenyl, 3,4,5-trichloro-phenyl, 3,5-dichloro-4-fluoro-phenyl, or 3,5-bis-trifluoromethylphenyl [1].

Agrochemical Synthesis Pesticide Intermediate SAR Differentiation

Evidence 2: Enhanced Leaving-Group Reactivity of Benzylic Bromide vs. Chloride in Cross-Coupling and Nucleophilic Substitution

The benzylic C-Br bond in 3,5-dichloro-4-fluorobenzyl bromide confers significantly higher reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the corresponding benzyl chloride analog [1]. The carbon-bromine bond is substantially weaker than the carbon-chlorine bond, and bromide is a far superior leaving group. In the context of Suzuki-Miyaura cross-coupling, benzylic bromides undergo efficient C(sp3)-C(sp2) bond formation with arylboronic acids under mild palladium catalysis, a reactivity profile that benzyl chlorides do not match without forcing conditions [2].

Suzuki-Miyaura Coupling Nucleophilic Substitution Reaction Kinetics

Evidence 3: Documented Utility of 3,5-Dichloro-4-fluorophenyl Moiety as a High-Selectivity Pharmacophore in Enzyme Inhibition

Compounds bearing the 3,5-dichloro-4-fluorophenyl moiety have demonstrated high selectivity in enzyme inhibition assays. Specifically, the ligand N4-(3,5-dichloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine exhibited greater than 100-fold selectivity for the Trypanosoma brucei enzyme over the corresponding human enzyme [1]. This selectivity window is directly attributable to the unique steric and electronic properties conferred by the 3,5-dichloro-4-fluoro substitution pattern on the phenyl ring.

Enzyme Inhibition Drug Discovery Trypanosoma brucei

Evidence 4: Inclusion in Syngenta Pesticidal Formulations as a Preferred Subunit Distinct from Other Halogenated Phenyl Groups

A separate Syngenta patent application (WO2012/080419) covering fungicidal mixtures similarly enumerates 3,5-dichloro-4-fluoro-phenyl as a preferred R3 substituent, listing it alongside but distinct from 3,5-dibromo-phenyl, 3,5-dichloro-phenyl, 3,4-dichloro-phenyl, 3,4,5-trichlorophenyl, and 3,5-bis-trifluoromethylphenyl [1]. This cross-referenced enumeration across multiple patent families reinforces that the 3,5-dichloro-4-fluoro substitution pattern is not an arbitrary combination but a strategically selected structural motif in commercial agrochemical research.

Agrochemical Patent Formulation Chemistry Fungicide Intermediate

Evidence 5: Calculated Lipophilicity (LogP 4.0274) Differentiating from Less Halogenated Benzyl Bromide Analogs

The calculated partition coefficient (LogP) for 3,5-dichloro-4-fluorobenzyl bromide is 4.0274 . This value reflects substantial lipophilicity conferred by the combination of two chlorine atoms and one fluorine atom on the aromatic ring. While direct experimental LogP data for the non-fluorinated analog 3,5-dichlorobenzyl bromide (CAS 7778-01-0) are not available from the same source, the structural difference—replacement of para-fluorine with para-hydrogen—is known to reduce lipophilicity and alter membrane permeability characteristics in a predictable class-level manner [1].

Lipophilicity LogP Physicochemical Property

Validated Application Scenarios for 3,5-Dichloro-4-fluorobenzyl bromide (CAS 1803725-04-3) Based on Quantitative Evidence


Scenario 1: Synthesis of 3,5-Dichloro-4-fluorophenyl-Containing Pesticidal Active Ingredients

Based on explicit patent claims in WO2012/080415A1 and WO2012/080419, 3,5-dichloro-4-fluorobenzyl bromide serves as the alkylating agent to install the 3,5-dichloro-4-fluoro-phenyl moiety into compounds of formula I, which are formulated as component A in pesticidal and fungicidal mixtures [1]. The target compound's benzylic bromide group enables efficient N-alkylation or O-alkylation to attach this privileged pharmacophore to heterocyclic cores. Procurement of this specific intermediate is required to reproduce the exact substitution pattern claimed in these Syngenta patents, as alternative halogenation patterns (e.g., non-fluorinated 3,5-dichloro-phenyl) are separately claimed and would yield different compounds with distinct pesticidal activity profiles [1].

Scenario 2: Suzuki-Miyaura Cross-Coupling for Diaryl- and Heteroarylmethane Library Synthesis

The benzylic bromide functional group in 3,5-dichloro-4-fluorobenzyl bromide is optimally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl- and heteroarylboronic acids to generate unsymmetrical diarylmethanes [1]. The methodology validated for ortho- and para-bromobenzyl bromides establishes that benzylic C(sp3)-Br bonds undergo selective coupling in the presence of aryl bromides when appropriate conditions are employed [1]. The 3,5-dichloro-4-fluoro substitution pattern on the aromatic ring remains intact throughout the coupling, enabling the construction of structurally diverse compound libraries bearing this privileged substitution motif for subsequent biological screening.

Scenario 3: Installation of High-Selectivity Pharmacophore in Antiparasitic Drug Discovery Programs

The 3,5-dichloro-4-fluorophenyl fragment has demonstrated >100-fold selectivity for Trypanosoma brucei enzyme over the human ortholog when incorporated into pyrimidine-2,4-diamine ligands [1]. 3,5-Dichloro-4-fluorobenzyl bromide provides a direct synthetic entry to this selectivity-conferring pharmacophore via alkylation of amine-containing scaffolds. The quantifiable selectivity window (>100-fold) establishes a performance benchmark for this structural motif that non-fluorinated or differently halogenated analogs may not achieve [1]. This scenario is particularly relevant for medicinal chemistry programs targeting neglected tropical diseases where selectivity over human targets is a critical development criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-fluorobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.